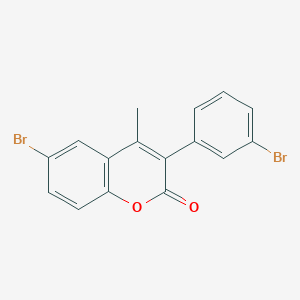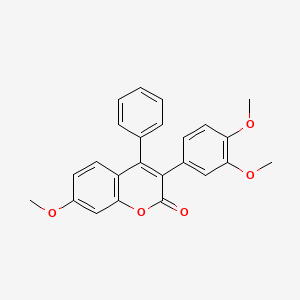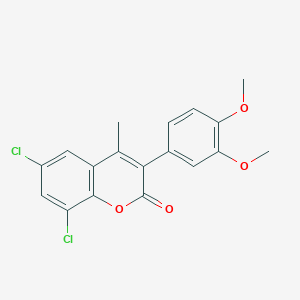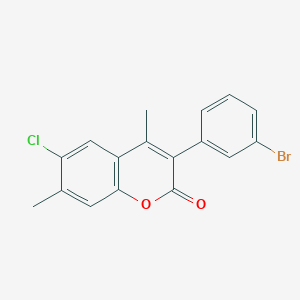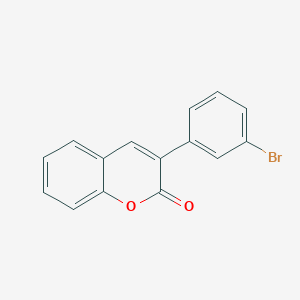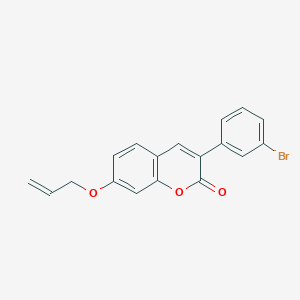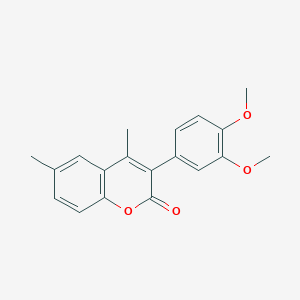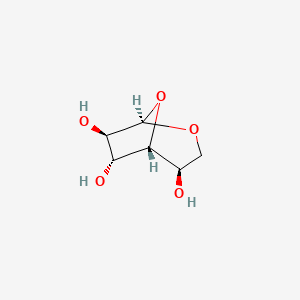
1,6-Anhydro-beta-D-glucofuranose
Übersicht
Beschreibung
1,6-Anhydro-beta-D-glucofuranose, also known as Levoglucosan, is a compound with the molecular formula C6H10O5 . It is an anhydrosugar formed as a major product during pyrolysis of cellulose . The IUPAC name for this compound is (1R,4R,5R,6R,7R)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol .
Molecular Structure Analysis
The molecular weight of 1,6-Anhydro-beta-D-glucofuranose is 162.14 g/mol . The InChI representation of the molecule is InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2/t2-,3-,4-,5-,6-/m1/s1 .
Chemical Reactions Analysis
Levoglucosan can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate via chemical, catalytic and biochemical processes .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 162.14 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The exact mass of the compound is 162.05282342 g/mol .
Wissenschaftliche Forschungsanwendungen
Pyrolysis of Cellulose
1,6-Anhydro-beta-D-glucofuranose, also known as levoglucosan, is a major intermediate in cellulose pyrolysis . It is stable up to around 500°C in the gas phase . This stability is explained by the steric hindrance of the bicyclic ring . The formation of the anhydrofuranose isomer and furans was negligible from the gas-phase pyrolysis of these compounds .
Biomass Conversion
Levoglucosan is formed as a major product during the pyrolysis of cellulose, which represents 40–50 wt% of the chemical components of lignocellulose . Understanding the chemistry involved in the lignocellulose pyrolysis provides insights into the upgrading of these conversion processes .
Chemical Platform
Levoglucosan might be a promising chemical platform. It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate chemical, catalytic and biochemical processes .
Preparation of Biologically Important Products
1,6-Anhydro-beta-D-glucopyranose is used for the preparation of biologically important and structurally diverse products such as rifamycin S, indanomycin, thromboxane B2, (+)-biotin, tetrodotoxin, quinone, macrolide antibiotics and modified sugars .
Chemical Tracer for Biomass Burning
1,6-Anhydro-beta-D-glucopyranose is used as a chemical tracer for biomass burning .
Synthesis of Specific Compounds
In Chinese research, 1,6-Anhydro-beta-D-glucopyranose (levoglucosan) can be used as a precursor for the synthesis of 1,6-Anhydro-2,4-dideoxy-beta-D-glycero-hexopyranose-3-one .
Wirkmechanismus
Target of Action
The primary target of 1,6-Anhydro-beta-D-glucofuranose is cellulose, a complex carbohydrate that forms the cell walls of plants . It acts as a major intermediate in the pyrolysis of cellulose .
Mode of Action
1,6-Anhydro-beta-D-glucofuranose is formed during the pyrolysis of cellulose, a process that involves heating the cellulose in the absence of oxygen . The compound is stable up to around 500°C in the gas phase . Its stability is attributed to the steric hindrance of the bicyclic ring .
Biochemical Pathways
The formation of 1,6-Anhydro-beta-D-glucofuranose is part of the larger biochemical pathway of cellulose pyrolysis . This process involves the breakdown of cellulose into simpler compounds, including levoglucosan (1,6-anhydro-beta-D-glucopyranose), the pyranose isomer of 1,6-Anhydro-beta-D-glucofuranose .
Pharmacokinetics
It is known that the compound is stable in the gas phase up to around 500°c .
Result of Action
The result of the action of 1,6-Anhydro-beta-D-glucofuranose is the formation of levoglucosan, a major intermediate in the pyrolysis of cellulose . This compound can then be further processed to produce biofuels, biochemicals, and biomaterials .
Action Environment
The action of 1,6-Anhydro-beta-D-glucofuranose is influenced by environmental factors such as temperature and the presence or absence of oxygen . The compound is stable in the gas phase up to around 500°C, and its formation is favored in an oxygen-free environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,4R,5R,6R,7R)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2/t2-,3-,4-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYBVOAJFHCRG-QZABAPFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C(O1)O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H]([C@H]([C@H](O1)O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Anhydro-beta-D-glucofuranose | |
CAS RN |
7425-74-3 | |
| Record name | 1,6-Anhydro-beta-D-glucofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



